

6-Hydroxy-1-indanone CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-1-indanone

Cat. No.: B1631100

[Get Quote](#)

An In-depth Technical Guide to 6-Hydroxy-1-indanone

This guide provides a comprehensive overview of **6-Hydroxy-1-indanone**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the compound's properties, synthesis protocols, and significant biological applications, presenting data in a clear, structured format.

Core Compound Identification

6-Hydroxy-1-indanone is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group on the benzene ring, makes it a valuable precursor for synthesizing a range of biologically active molecules.

Identifier	Value
CAS Number	62803-47-8 [1] [2] [3] [4]
Molecular Formula	C ₉ H ₈ O ₂ [1] [2] [4] [5]
IUPAC Name	6-hydroxy-2,3-dihydroinden-1-one [5]
Synonyms	6-Hydroxy-2,3-dihydro-1H-inden-1-one, 6-hydroxyindan-1-one [2]

Physicochemical Properties

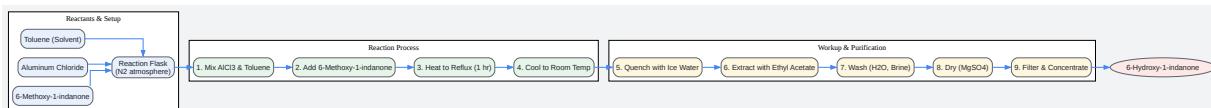
The physical and chemical properties of **6-Hydroxy-1-indanone** are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	148.16 g/mol [1] [2] [4] [5]
Appearance	White to light yellow crystalline solid [1] [6]
Melting Point	154-158 °C [1] [3] [6]
Boiling Point (Predicted)	329.0 ± 31.0 °C [6]
InChI Key	MOANRQDXNNXOLW-UHFFFAOYSA-N [1]
SMILES	Oc1ccc2CCC(=O)c2c1 [1]

Synthesis Protocol: Demethylation of 6-Methoxy-1-indanone

A common laboratory-scale synthesis of **6-Hydroxy-1-indanone** involves the demethylation of 6-Methoxy-1-indanone using aluminum chloride as a Lewis acid catalyst.[\[6\]](#)[\[7\]](#)

Materials:


- 6-Methoxy-1-indanone (1.0 eq, 15.4 mmol, 2.5 g)
- Aluminum chloride (2.6 eq, 39.7 mmol, 5.3 g)
- Toluene (100 mL)
- Ethyl acetate
- Ice water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

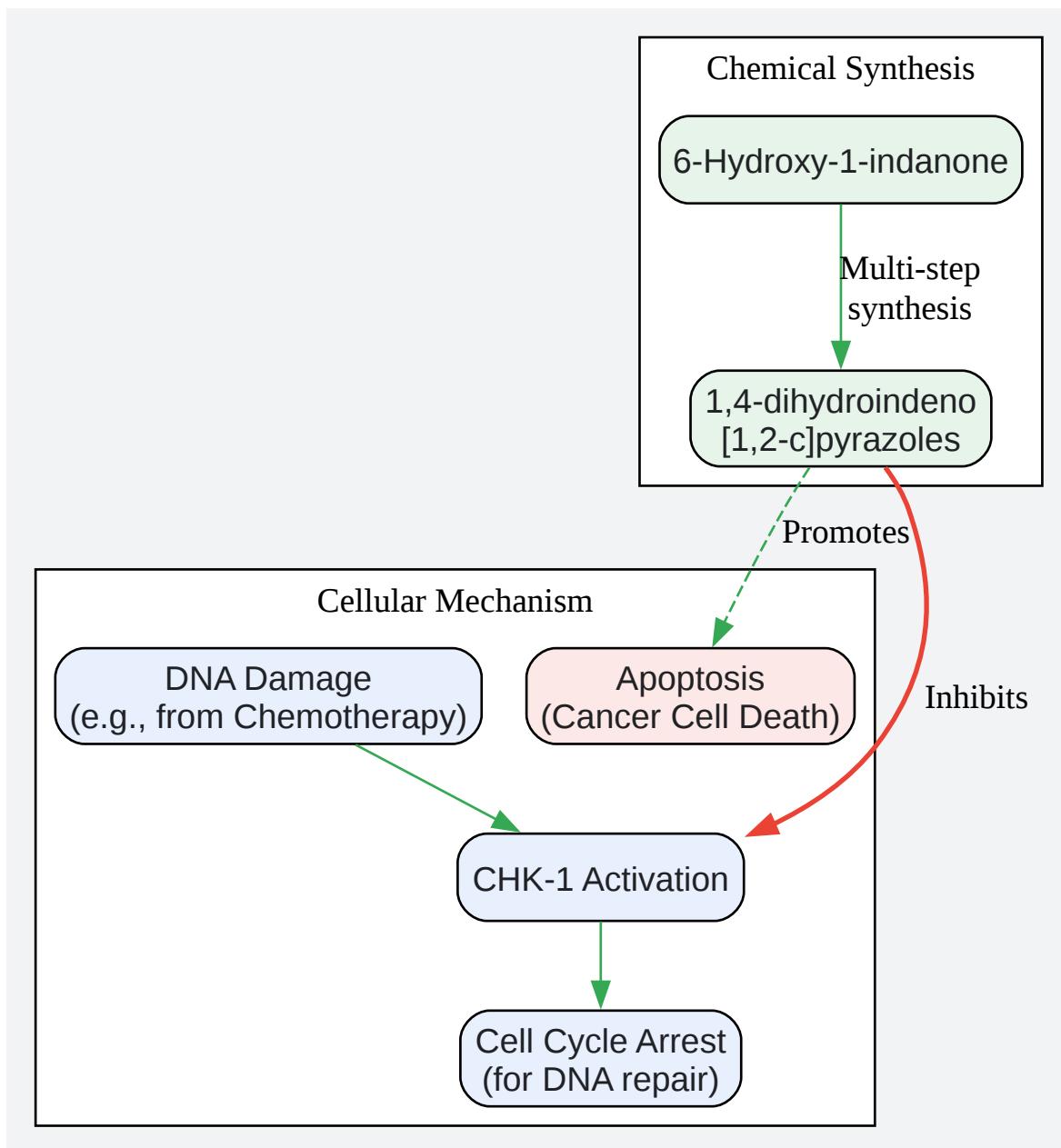
Procedure:

- A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction flask under a nitrogen atmosphere at room temperature.
- 6-Methoxy-1-indanone (2.5 g) is added slowly to the stirred suspension. The remaining reactant is rinsed into the flask with an additional 25 mL of toluene.
- The reaction mixture is heated to reflux and maintained for 1 hour.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is slowly poured into ice water to quench the reaction.
- The mixture is transferred to a separatory funnel using ethyl acetate. The organic layer is separated.
- The organic phase is washed sequentially with water (2x) and then with saturated sodium chloride solution (1x).
- The washed organic layer is dried over anhydrous magnesium sulfate.
- The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product.

Yield and Characterization:

- Yield: 1.5 g (66%) of 6-hydroxy-2,3-dihydro-1H-inden-1-one as a light tan solid.[6][7]
- ^1H NMR (400 MHz, DMSO-d6): δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[6][7]
- ESI-MS m/z : 149 ($[\text{M} + \text{H}]^+$).[6][7]

[Click to download full resolution via product page](#)

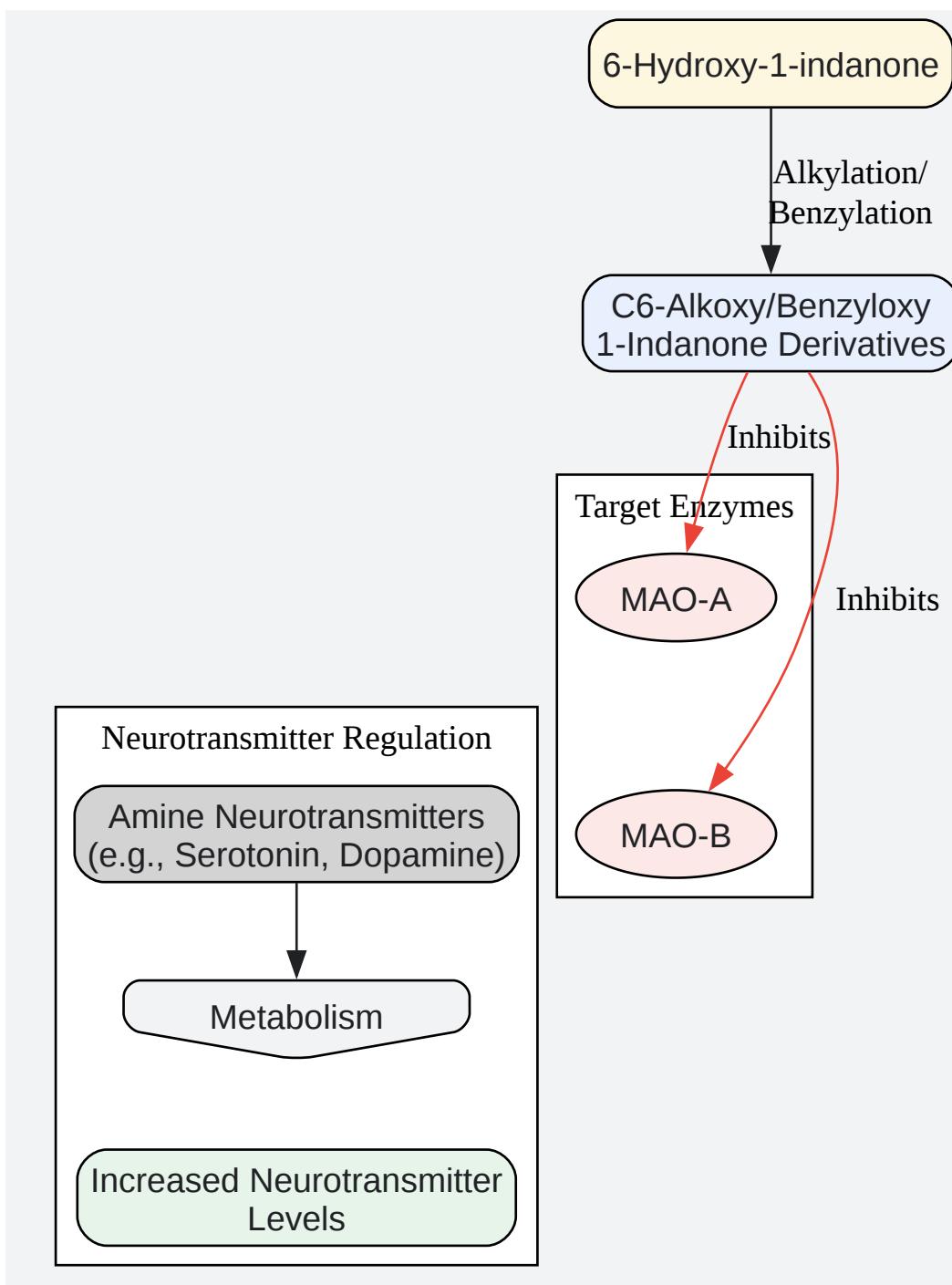

Workflow for the synthesis of **6-Hydroxy-1-indanone**.

Biological Significance and Applications

6-Hydroxy-1-indanone serves as a key building block in the synthesis of various compounds with significant therapeutic potential.

Precursor for Checkpoint Kinase 1 (CHK-1) Inhibitors

6-Hydroxy-1-indanone is utilized in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles.^{[2][6][7]} These molecules are potent inhibitors of Checkpoint Kinase 1 (CHK-1), an essential enzyme in the DNA damage response pathway.^{[2][6][7]} By inhibiting CHK-1, these compounds can disrupt cell cycle checkpoints, leading to the death of cancer cells, particularly in combination with DNA-damaging chemotherapies.^{[2][6][7]}



[Click to download full resolution via product page](#)

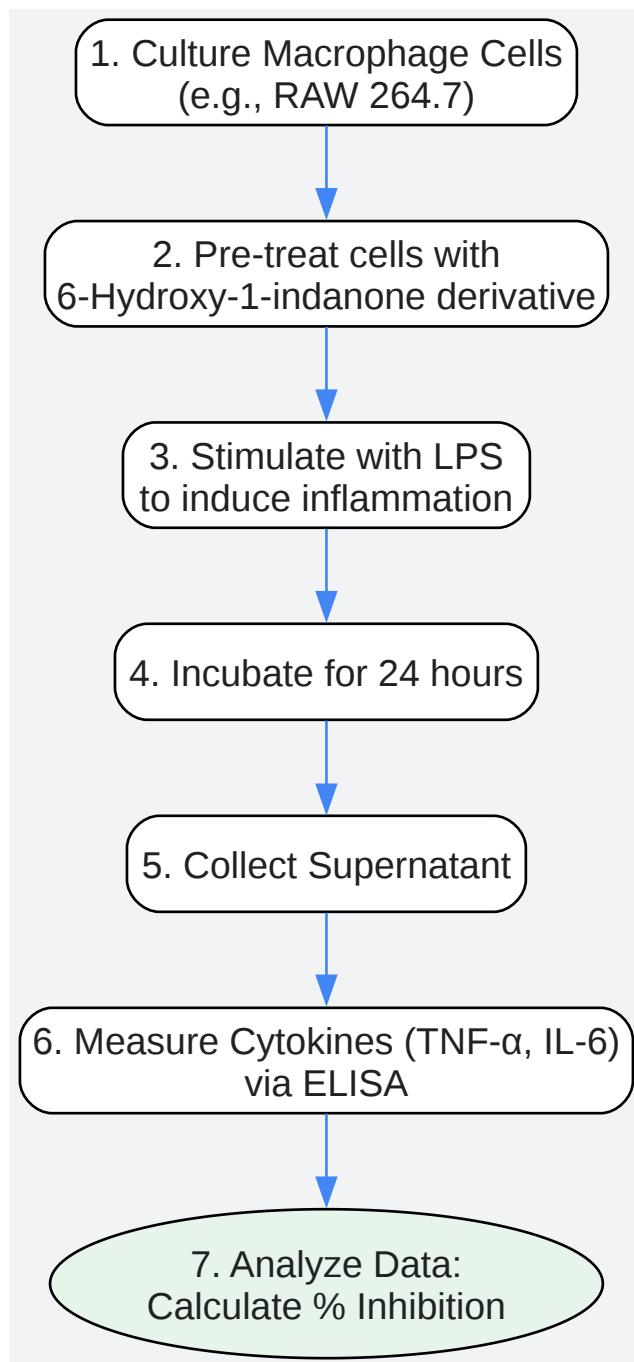
Role of **6-Hydroxy-1-indanone** in synthesizing CHK-1 inhibitors for cancer therapy.

Synthesis of Monoamine Oxidase (MAO) Inhibitors

Derivatives of **6-hydroxy-1-indanone**, specifically C6-alkoxy and benzyloxy-substituted 1-indanones, are potential inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).^[8] MAOs are enzymes that metabolize amine neurotransmitters like serotonin and dopamine.^[8] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

[Click to download full resolution via product page](#)

6-Hydroxy-1-indanone derivatives as potential MAO inhibitors.


Development of Anti-Inflammatory Agents

Researchers have designed and synthesized novel 2-benzylidene-1-indanone derivatives with a hydroxyl group at the C-6 position.^[9] These compounds have been evaluated for their ability

to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[9] This line of research indicates the potential of the **6-hydroxy-1-indanone** scaffold in developing new anti-inflammatory drugs.[9]

Experimental Workflow: Anti-Inflammatory Activity Screening

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
- Pre-incubation: The cells are pre-incubated with the synthesized **6-hydroxy-1-indanone** derivatives at a specific concentration (e.g., 10 μ M) for 30 minutes.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 μ g/mL) to induce an inflammatory response. This incubation typically lasts for 24 hours.
- Cytokine Measurement: The concentration of pro-inflammatory cytokines (TNF- α , IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to a control (LPS-stimulated cells without any compound).

[Click to download full resolution via product page](#)

Experimental workflow for evaluating anti-inflammatory activity.

Safety and Handling

6-Hydroxy-1-indanone is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1][5]
- Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxy-1-indanone 97 62803-47-8 [sigmaaldrich.com]
- 2. 6-Hydroxy-1-indanone | lookchem [lookchem.com]
- 3. 62803-47-8 6-Hydroxy-1-indanone AKSci J92459 [aksci.com]
- 4. scbt.com [scbt.com]
- 5. 6-Hydroxy-1-indanone | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]
- 7. 6-Hydroxy-1-indanone | 62803-47-8 [chemicalbook.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [6-Hydroxy-1-indanone CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631100#6-hydroxy-1-indanone-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com